tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate
Description
This compound (CAS: 1707367-80-3) is a carbamate derivative featuring a cyclohexyl backbone substituted with a 6-fluoro-1-oxoisoindolin-2-yl group. Its molecular formula is C₁₉H₂₅FN₂O₃, with a molecular weight of 348.418 g/mol . The tert-butyl carbamate group enhances stability and bioavailability, making it a candidate for pharmaceutical intermediates or proteolysis-targeting chimeras (PROTACs) .
Properties
IUPAC Name |
tert-butyl N-[4-(5-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-14-6-8-15(9-7-14)22-11-12-4-5-13(20)10-16(12)17(22)23/h4-5,10,14-15H,6-9,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXSOJRBPNOZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C19H25FN2O3
- Molar Mass : Approximately 348.41 g/mol
- Key Functional Groups :
- Tert-butyl group
- Cyclohexylcarbamate moiety
- Fluorinated isoindoline structure
This combination of functional groups suggests a potential for diverse biological activities, particularly in the realm of drug development.
Biological Activity Overview
The biological activity of this compound is primarily linked to its isoindolinone structure, which has been associated with various pharmacological effects:
- Antitumor Activity : Isoindolinone derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anticonvulsant Properties : Some isoindolinone compounds exhibit anticonvulsant effects, making them candidates for epilepsy treatment.
- Neuroprotective Effects : The cyclohexyl ring may enhance the neuroprotective properties of the compound, potentially aiding in the treatment of neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Tert-butyl 4-(5-fluoroisoindolin)carbamate | Fluorinated isoindoline | Enhanced metabolic stability |
| Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | Similar carbamate structure | Exhibits neuroprotective effects |
| Tert-butyl 4-(2-chloropyrimidin-5-yl)butanoate | Contains a pyrimidine ring | Potential anticancer activity |
Synthesis Methods
The synthesis of this compound can be approached through various organic chemistry methods, typically involving:
- Formation of the Isoindolinone Core : This may involve cyclization reactions using appropriate precursors.
- Introduction of the Tert-butyl Group : Commonly achieved through alkylation reactions.
- Fluorination Steps : Utilizing reagents that introduce fluorine into the isoindoline structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Isoindolinone Derivatives
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate
- Key Difference: The fluorine atom is at the 5-position instead of the 6-position on the isoindolinone ring.
- Impact : Positional isomerism may alter electronic distribution and steric interactions. The 5-fluoro analog (CAS: 1707367-80-3) shares the same molecular formula and weight as the 6-fluoro compound but could exhibit distinct pharmacokinetic properties due to varied dipole moments .
tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate
- Structure: Substitutes the isoindolinone group with a 2-fluorobenzamido moiety.
- Impact: The benzamido group introduces aromaticity and planar geometry, which may enhance π-π stacking in target binding.
Halogen-Substituted Analogs
tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (CAS: 1286274-12-1)
- Structure: Features a 2-chlorobenzylamino group instead of the isoindolinone ring.
- Molecular Weight : 338.87 g/mol.
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (CAS: 1286275-26-0)
Cycloalkyl and Aliphatic Substitutions
tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate (CAS: 1286273-61-7)
- Structure: Replaces the isoindolinone with a cyclopentylamino group.
- Molecular Weight : 282.428 g/mol.
- Reduced polarity may lower solubility .
tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate (CAS: 1286275-29-3)
Heterocyclic and Bicyclic Analogs
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate (CAS: 558442-80-1)
- Structure: Incorporates a tetrahydroquinolinylamino group.
- Molecular Weight : 345.49 g/mol.
- Impact: The bicyclic system adds rigidity and aromaticity, which may improve binding affinity to enzymes or receptors requiring planar interactions. The nitrogen in the quinoline ring could participate in hydrogen bonding .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
